3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid
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Overview
Description
3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid is an organic compound with the molecular formula C11H12BrNO3 It is a derivative of propanoic acid, featuring a bromomethyl group attached to a benzoyl moiety, which is further linked to an amino group and a propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid typically involves multiple steps:
Bromination: The starting material, 4-methylbenzoic acid, undergoes bromination to introduce the bromomethyl group. This is achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Amidation: The brominated product is then reacted with propanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation might produce a carboxylic acid or ketone.
Scientific Research Applications
3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of biochemical probes and inhibitors for studying enzyme activity and protein interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent modification or competitive inhibition. The bromomethyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic residues in proteins, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
4-Bromomethylbenzoic acid: Similar structure but lacks the amino and propanoic acid groups.
3-Bromopropanoic acid: Contains a bromine atom but lacks the benzoyl and amino groups.
4-Aminobenzoic acid: Contains an amino group but lacks the bromomethyl and propanoic acid groups.
Uniqueness
3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications. The presence of the bromomethyl group allows for selective covalent modifications, while the amino and propanoic acid groups provide additional sites for chemical transformations and interactions.
Properties
Molecular Formula |
C11H12BrNO3 |
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Molecular Weight |
286.12 g/mol |
IUPAC Name |
3-[[4-(bromomethyl)benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C11H12BrNO3/c12-7-8-1-3-9(4-2-8)11(16)13-6-5-10(14)15/h1-4H,5-7H2,(H,13,16)(H,14,15) |
InChI Key |
CILXNBUVAFZFLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(=O)NCCC(=O)O |
Origin of Product |
United States |
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